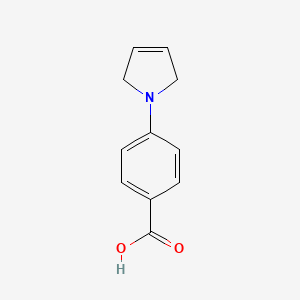

4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Vue d'ensemble

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as 4-carboxyphenylmaleimide, is a compound with the molecular formula C11H7NO4 . It is a heterocyclic compound that contains an activated double bond and an imide group . This compound is of interest due to its potential use in various applications such as photoionizers for free radical polymerization .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent. The intermediate formed is then reduced to the final product using a reducing agent.Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray and DFT-calculated structure analysis. It shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .Chemical Reactions Analysis

This compound can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Applications De Recherche Scientifique

Biological Applications in Organotin Chemistry

This compound and its complexes with various organotin moieties like methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin have been synthesized and characterized. These complexes have potential biological applications due to their specific interactions with biological molecules .

Pharmacological Evaluation in Fibrosis Treatment

Derivatives of this compound have been evaluated for their pharmacological potential. For instance, they have been found to inhibit PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation. This is particularly relevant for the treatment of idiopathic pulmonary fibrosis (IPF) .

Enhancement of Monoclonal Antibody Production

In a study aimed at improving cell-specific antibody production in recombinant Chinese hamster ovary cells, a derivative of this compound was found to significantly increase monoclonal antibody production .

Synthesis and Reactivity Studies

The compound has been synthesized and its reactions with secondary amines have been studied. This research could lead to the development of new compounds with various scientific applications .

Molecular Docking Study for Therapeutic Potential

New derivatives of this compound have been synthesized and subjected to molecular docking studies, revealing binding interactions with key enzyme active sites. These findings suggest potential therapeutic applications in medicine and biology .

Structural Determination in Phenylmaleimide Derivatives

The structure determination of derivatives of this compound is part of ongoing research on phenylmaleimide derivatives, which has implications for the understanding of their chemical properties and potential applications .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as n-substituted maleimides, have been found to interact with various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

It is known that similar compounds, such as n-substituted maleimides, can produce initiating radical species, which are important for various biochemical reactions .

Biochemical Pathways

It is known that similar compounds, such as n-substituted maleimides, can affect various biochemical pathways, including the biosynthesis of prostaglandin .

Result of Action

It is known that similar compounds, such as n-substituted maleimides, can have diverse biological activities .

Propriétés

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-6H,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPIDQRZVASIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid in the synthesis of prodrugs?

A1: In this study, 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid serves as a linker molecule to conjugate various antibiotics (Ampicillin, Amoxicillin, Ceftriaxone, and Cefotaxime) to form prodrugs []. It is first converted to 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride, which then reacts with the antibiotic molecules. This linkage is expected to modify the properties of the antibiotics, potentially improving their pharmacological profiles.

Q2: How were the synthesized prodrugs characterized in this study?

A2: The synthesized prodrug compounds, utilizing 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid as a linker, were characterized using a variety of spectroscopic techniques. These included Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and elemental analysis (C.H.N.S.) []. These techniques provided information about the structure, bonding, and elemental composition of the synthesized compounds.

Q3: What preliminary biological activities were observed for these prodrugs?

A3: The study investigated the antibacterial and anticancer potential of the synthesized prodrugs. They demonstrated promising activity against E. coli and S. aureus bacteria []. Additionally, the prodrugs exhibited potential in reducing cell viability in the human breast cancer cell line MCF7 []. These findings suggest that these compounds warrant further investigation for their potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)

![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)